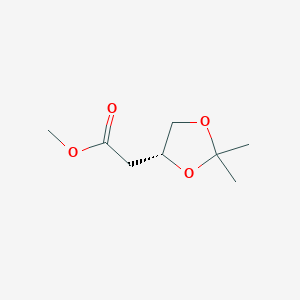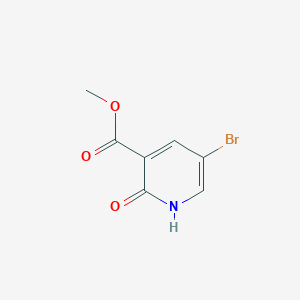
Ethyl 5-Amino-2-fluorobenzoate
概要
説明
Synthesis Analysis
The synthesis of Ethyl 5-Amino-2-fluorobenzoate involves a series of chemical reactions starting from basic organic compounds to achieve the desired functionalized benzoate derivative. One approach to synthesizing related compounds includes using ethyl cyanoacetate and trifluoroacetic anhydride, followed by chloridization and condensation with aqueous hydrazine to produce trifluoromethylated pyrazolo[1,5-a]pyrimidine derivatives (Wu et al., 2006).
Molecular Structure Analysis
The molecular structure of Ethyl 5-Amino-2-fluorobenzoate and its derivatives has been studied using various spectroscopic and crystallographic techniques. Single-crystal X-ray diffraction is a common method to elucidate the crystal structure, revealing important details about molecular conformation and intermolecular interactions (Yeong et al., 2018).
Chemical Reactions and Properties
Ethyl 5-Amino-2-fluorobenzoate undergoes various chemical reactions, including condensation, cyclocondensation, and others, to form complex molecules with potential biological activities. For instance, its reactivity has been exploited for synthesizing novel fluorescent molecules and potential monocotyledonous inhibitors (Wu et al., 2006).
Physical Properties Analysis
The physical properties of Ethyl 5-Amino-2-fluorobenzoate, such as melting point, solubility, and stability, are essential for its handling and application in various chemical syntheses. These properties are determined through experimental measurements and help in the formulation of handling and storage guidelines.
Chemical Properties Analysis
The chemical properties of Ethyl 5-Amino-2-fluorobenzoate, including its reactivity with different chemical reagents, stability under various conditions, and the formation of derivatives, are vital for its application in synthetic chemistry. Studies on related compounds show a wide range of reactions that can be utilized to synthesize complex molecules with desired functionalities (Wu et al., 2006).
科学的研究の応用
Mycobacterium tuberculosis Inhibitors : Ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate, a related compound, shows promising activity against Mycobacterium tuberculosis GyrB, a key enzyme in DNA gyrase, suggesting potential use in tuberculosis treatment (Jeankumar et al., 2013).
Neurodegenerative Disorders : A 5-(-fluoro)ethyl analogue of MK 801 was synthesized and labelled with 18F, allowing visualization of NMDA receptors in the brain. This is significant for potentially aiding in the treatment of stroke and neurodegenerative disorders (Denis & Crouzel, 1989).
Optimal Synthesis Route : A study focused on the optimal synthesis route for Methyl 2-amino-5-fluorobenzoate, a compound structurally similar to Ethyl 5-Amino-2-fluorobenzoate, yielding 81% of the target product (Yin Jian-zhong, 2010).
Cytotoxicity and TOP1-Targeting : Hydrophilic substituents at the 2-position of an ethyl group enhance biological activity in certain amino derivatives, suggesting potential in pharmacological applications (Sharma et al., 2009).
Antitumor Activity : Amino acid ester derivatives containing 5-fluorouracil, which includes structures akin to Ethyl 5-Amino-2-fluorobenzoate, show promising antitumor activity against leukemia HL-60 and liver cancer BEL-7402 (Xiong et al., 2009).
Breast and Ovarian Cancer Treatment : The lysyl amide prodrug of a benzothiazole derivative shows potential for clinical evaluation against breast and ovarian cancers, with manageable toxic side effects (Bradshaw et al., 2002).
Safety And Hazards
特性
IUPAC Name |
ethyl 5-amino-2-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNAFCORMAIIDSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623299 | |
| Record name | Ethyl 5-amino-2-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-Amino-2-fluorobenzoate | |
CAS RN |
123207-39-6 | |
| Record name | Ethyl 5-amino-2-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

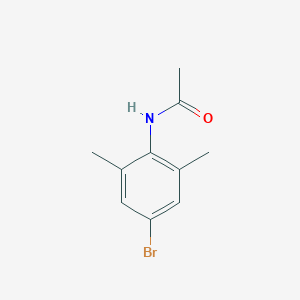

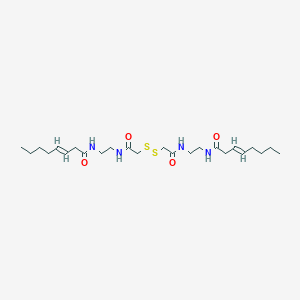

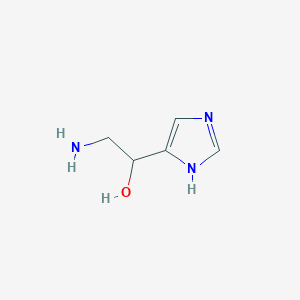
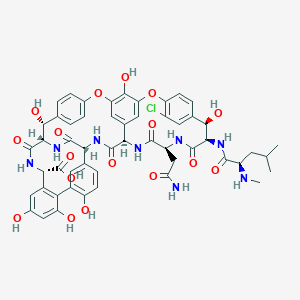


![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-37,39,41,43,45,47,49-heptapentoxy-5,10,15,20,25,30,35-heptakis(pentoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol](/img/structure/B38619.png)
